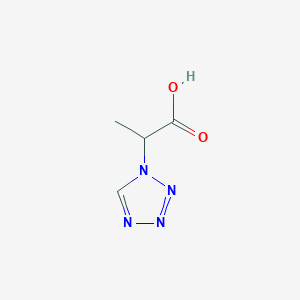

2-(1H-tetrazol-1-yl)propanoic acid

Description

Contextualization of Tetrazole Heterocycles in Organic Chemistry

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This high nitrogen content imparts a unique electronic structure and a set of chemical properties that make them valuable in various branches of chemistry. researchgate.net The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can often be substituted for a carboxylic acid in a biologically active molecule without significantly altering its biological activity. ontosight.aibeilstein-journals.org This is attributed to their similar pKa values and their ability to exist as the deprotonated tetrazolate anion at physiological pH. ontosight.ai Furthermore, tetrazole derivatives are known for their metabolic stability, which is a desirable characteristic in the development of new therapeutic agents. beilstein-journals.org Their applications are diverse, ranging from medicinal chemistry, where they are found in several marketed drugs, to materials science as components of energetic materials. researchgate.netbeilstein-journals.org

Significance of Chiral Carboxylic Acid Derivatives

Chiral carboxylic acids and their derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The stereochemistry of a molecule is crucial for its biological activity, as enantiomers of a chiral drug can exhibit different pharmacological, metabolic, and toxicological profiles. The synthesis of enantiomerically pure carboxylic acid derivatives is a major focus of modern organic chemistry, with numerous methods developed for their asymmetric synthesis. These compounds serve as key intermediates in the synthesis of a wide array of complex molecules, including many blockbuster drugs.

Overview of Academic Research Trajectories for 2-(1H-tetrazol-1-yl)propanoic acid

Academic research surrounding this compound and its derivatives has primarily been driven by its potential applications in medicinal chemistry. The combination of the tetrazole ring as a carboxylic acid bioisostere and the chiral propanoic acid moiety creates a scaffold with significant potential for biological activity. Research has explored the synthesis of various derivatives and their evaluation for a range of therapeutic targets.

One notable area of investigation is the synthesis of substituted derivatives for their potential as antihypertensive agents. For instance, ester derivatives of a related compound, 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoic acid, have been synthesized and evaluated as angiotensin-II receptor antagonists. mdpi.comresearchgate.netnih.gov These studies highlight the utility of the tetrazole-containing propanoic acid core in designing molecules that can interact with specific biological targets.

Furthermore, derivatives of this compound have been investigated for their antimicrobial properties. The structural features of these compounds make them candidates for the development of new antibacterial and antifungal agents. ontosight.ai

While detailed studies on the parent compound, this compound, are less prevalent in publicly available literature, the extensive research on its derivatives underscores its importance as a foundational structure in the quest for new bioactive molecules.

A study on a closely related compound, 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, provides insight into the structural characteristics of this class of molecules. X-ray crystallography of this derivative revealed detailed information about its crystal lattice and intermolecular interactions. nih.govresearchgate.net

Table 1: Crystal Data for 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₄O₂·H₂O |

| Molecular Weight | 236.24 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 24.001 (4) |

| b (Å) | 8.3769 (19) |

| c (Å) | 5.7455 (11) |

| V (ų) | 1155.1 (4) |

| Z | 4 |

Data obtained from single-crystal X-ray diffraction at T = 293 K.

The crystal structure is stabilized by intramolecular O—H···N and intermolecular O—H···O hydrogen bonds, forming a two-dimensional network. nih.gov The dihedral angle between the tetrazole and phenyl rings was found to be 63.24 (11)°. nih.gov

Research has also focused on the synthesis of various substituted tetrazolylalkanoic acids to explore their biological activities. For example, a series of ester derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoic acid were synthesized and evaluated for their antioxidant and urease inhibitory activities. mdpi.comresearchgate.net

Table 2: Biological Activity of Selected 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl Butanoic Acid Derivatives mdpi.comresearchgate.net

| Compound ID | Antioxidant Activity (% DPPH scavenging) | Urease Inhibition (IC₅₀, µM) |

| AV2 | Potent | Active |

| AV3 | Significant | Active |

| AV9 | Significant | Active |

This table presents a summary of the reported activities and does not represent exhaustive data.

These research trajectories highlight the versatility of the this compound scaffold in generating diverse molecular architectures with a range of biological properties, solidifying its importance in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-3(4(9)10)8-2-5-6-7-8/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQPVPQCMQGGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 1h Tetrazol 1 Yl Propanoic Acid and Its Analogues

Direct Synthesis Approaches to the Core 2-(1H-tetrazol-1-yl)propanoic Acid Structure

Direct synthesis methods focus on either building the tetrazole ring onto a propanoic acid framework or modifying a pre-existing propanoic acid derivative.

The most common and direct method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between an azide (B81097) source and a nitrile. nih.govacs.org This reaction, often referred to as a Huisgen-type 1,3-dipolar cycloaddition, provides a powerful tool for the formation of the tetrazole ring. researchgate.netsemanticscholar.org

In the context of this compound, this strategy would involve the reaction of an appropriate azide with a nitrile-containing propanoic acid derivative. The reaction mechanism is generally accepted to proceed via a concerted [2+3] cycloaddition when using organic azides. acs.org However, when azide salts are used, the mechanism is thought to involve a nitrile activation step followed by cyclization. acs.org Various catalysts, including metal salts and organocatalysts, can be employed to facilitate this transformation. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Nitriles and Azides | Heat (100-150 °C) | 1H-Tetrazoles | acs.org |

| Organic Azides and Nitriles | N/A | 1-Alkyl- or 1-Aryl-substituted Tetrazoles | acs.org |

| Nitriles and Sodium Azide | Zinc salts in water | 1H-Tetrazoles | organic-chemistry.orgorganic-chemistry.org |

| Aryl Nitriles and Sodium Azide | Triethylammonium chloride in toluene | Aryl Tetrazoles | acs.org |

This table summarizes common 1,3-dipolar cycloaddition strategies for tetrazole synthesis.

An alternative direct approach involves the modification of a readily available propanoic acid scaffold. A common method is the alkylation of the tetrazole ring with a propanoic acid derivative containing a suitable leaving group, such as a halogen. For instance, the reaction of tetrazole with ethyl 2-bromopropanoate (B1255678) can yield the desired product.

Another strategy involves starting with an amino acid, such as alanine (B10760859). The amino group can be converted to an azide, which can then undergo an intramolecular cycloaddition with a nitrile group introduced elsewhere on the molecule, or it can be used in an intermolecular reaction.

Multicomponent Reaction (MCR) Strategies for Tetrazole Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govacs.org The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.orgacs.org

The Ugi tetrazole reaction is a four-component reaction (UT-4CR) involving an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). acs.orgwikipedia.org This reaction provides a convergent and atom-economical route to a diverse range of 1,5-disubstituted tetrazoles. acs.orgrug.nl By carefully selecting the starting materials, this method can be used to synthesize derivatives of this compound. For example, using a derivative of 2-aminopropanoic acid as the amine component could lead to the desired scaffold.

The Passerini tetrazole reaction is a three-component reaction (PT-3CR) that typically involves an isocyanide, an aldehyde or ketone, and hydrazoic acid. beilstein-journals.org This reaction can be used to generate α-acyloxy tetrazoles, which can be further modified to obtain the target propanoic acid derivatives.

| MCR Type | Reactants | Product | Key Features | Reference |

| Ugi Tetrazole (UT-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Hydrazoic Acid | 1,5-Disubstituted Tetrazoles | High atom economy, convergent | acs.orgwikipedia.orgrug.nl |

| Passerini Tetrazole (PT-3CR) | Isocyanide, Aldehyde/Ketone, Hydrazoic Acid | α-Acyloxy Tetrazoles | Efficient access to functionalized tetrazoles | beilstein-journals.org |

This table outlines key multicomponent reactions used for tetrazole synthesis.

Catalytic Protocols in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. Both metal-free and transition metal-catalyzed methods have been successfully applied to the synthesis of tetrazoles.

The use of organocatalysts in tetrazole synthesis represents a greener and often more cost-effective alternative to metal-based catalysts. benthamdirect.com For the [3+2] cycloaddition of azides to nitriles, various organocatalysts have been developed. For example, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride has been shown to accelerate the reaction by activating the nitrile substrate. organic-chemistry.org L-proline has also been demonstrated as an effective and environmentally benign catalyst for the synthesis of 5-substituted 1H-tetrazoles from a variety of nitriles. organic-chemistry.org Additionally, a transition-metal-free approach for the direct alkylation of aryl tetrazoles has been developed using n-Bu4NI as a catalyst and t-BuOOH as an oxidant. nih.gov Electrochemical synthesis also presents a metal- and oxidant-free method for tetrazole formation. researchgate.net

| Catalyst | Reaction Type | Substrates | Advantages | Reference |

| N-Methyl-2-pyrrolidone (NMP)/NaN3/TMSCl | [3+2] Cycloaddition | Organic Nitriles, Sodium Azide | Neutral conditions, microwave heating | organic-chemistry.org |

| L-proline | [3+2] Cycloaddition | Aliphatic and Aryl Nitriles | Environmentally benign, cost-effective | organic-chemistry.org |

| n-Bu4NI/t-BuOOH | Direct Alkylation | Aryl Tetrazoles, Benzylic C-H substrates | Transition-metal-free | nih.gov |

| Electrochemical Synthesis | [3+2] Cycloaddition | Azides, Hydrazones | Metal- and oxidant-free | researchgate.net |

This table highlights various metal-free catalytic systems for tetrazole synthesis.

Transition metal catalysts are widely used to promote the synthesis of tetrazoles due to their ability to activate substrates and facilitate bond formation. arkat-usa.org Zinc salts, such as zinc bromide and zinc acetate, are effective catalysts for the reaction of sodium azide with nitriles in water, offering a safe and efficient method. organic-chemistry.orggrowingscience.com Copper-catalyzed reactions have also been developed for the synthesis of tetrazole derivatives. nih.govnih.gov For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to construct triazole rings, and similar principles can be applied to tetrazole synthesis. nih.gov Cobalt complexes have also been recently utilized for the catalytic synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition. acs.org Nanocatalysts, such as those based on zinc oxide or iron oxide, are also gaining attention for their high efficiency and recyclability in tetrazole synthesis. amerigoscientific.comnih.gov

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Zinc Salts (e.g., ZnBr2, Zn(OAc)2) | [3+2] Cycloaddition | Nitriles, Sodium Azide | Aqueous conditions, safe | organic-chemistry.orggrowingscience.com |

| Copper Catalysts (e.g., Cu(I)) | Azide-Alkyne Cycloaddition | Azides, Alkynes | High efficiency, "click chemistry" | nih.govnih.gov |

| Cobalt(II) Complexes | [3+2] Cycloaddition | Organonitriles, Sodium Azide | Homogeneous catalysis | acs.org |

| Zinc Oxide Nanoparticles | [3+2] Cycloaddition | Nitriles, Sodium Azide | Heterogeneous, recyclable | amerigoscientific.com |

| Iron Oxide Nanoparticles | [3+2] Cycloaddition | Nitriles, Sodium Azide | Magnetic, recyclable | nih.gov |

This table showcases a variety of transition metal catalysts used in tetrazole synthesis.

Stereoselective Synthesis and Chiral Induction for this compound

The synthesis of enantiomerically pure α-substituted carboxylic acids is a significant area of research due to their prevalence in biologically active molecules. rsc.org For this compound, which possesses a stereocenter at the α-position, stereoselective synthesis is crucial for accessing specific enantiomers.

Asymmetric Approaches to α-Tetrazolyl Carboxylic Acids

Asymmetric synthesis aims to produce a single stereoisomer. iupac.org Various catalytic asymmetric strategies have been developed for the synthesis of α-chiral carboxylic acids. rsc.org One approach involves the use of chiral organocatalysts. For example, a novel chiral α-tetrazole binaphthylazepine has been synthesized and tested as an organocatalyst in asymmetric reactions, demonstrating the exploration of chiral tetrazole-containing structures in catalysis. nih.gov Another strategy is the enantioselective hydrolysis of nitriles to carboxylic acids using nitrilase biocatalysts, which has been successfully applied to the synthesis of α-thiocarboxylic acids through dynamic kinetic resolution. nih.gov This biocatalytic approach could potentially be adapted for the synthesis of chiral this compound from a corresponding α-tetrazolyl nitrile precursor.

Chiral Pool Synthesis Utilizing Existing Stereocenters

Chiral pool synthesis leverages readily available enantiopure starting materials, such as amino acids, to introduce chirality into the target molecule. baranlab.org This strategy is effective when the desired product has a similar structure to a known chiral compound. For the synthesis of this compound, a chiral amino acid like alanine could serve as a precursor. The existing stereocenter of the amino acid would be retained throughout the synthetic sequence, guiding the formation of the desired enantiomer of the final product.

Diastereoselective and Enantioselective Methodologies

Diastereoselective synthesis aims to produce an unequal mixture of diastereomers. iupac.org Several methods for the diastereoselective synthesis of substituted carboxylic acids have been reported, which could be adapted for the synthesis of precursors to this compound. For instance, the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been achieved with high diastereoselection. nih.gov Similarly, diastereoselective methods have been developed for the synthesis of various heterocyclic and acyclic carboxylic acids. nih.govresearchgate.netresearchgate.net Enantioselective methods, which produce an unequal mixture of enantiomers, often employ chiral catalysts or auxiliaries. The enantioselective vu.edu.aubeilstein-journals.org-Wittig rearrangement of carboxylic acid-derived enolates using a chiral lithium amide has been developed to produce chiral α-hydroxycarboxylic acids, showcasing a potential strategy for creating the chiral center in α-substituted carboxylic acids. thieme-connect.de

Derivatization and Functionalization of this compound and its Precursors

The carboxylic acid moiety of this compound allows for a variety of derivatization reactions, most notably esterification and amidation, to produce a range of functionalized analogues.

Esterification and Amidation Reactions

Esterification is a common transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a widely used method. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Various alcohols can be used, leading to a diverse range of esters. researchgate.netchemguide.co.uk For example, the esterification of propanoic acid has been studied with different alcohols, showing varying reactivity. researchgate.net A study on the synthesis of ester derivatives of valsartan, a more complex molecule containing a tetrazole and a butanoic acid moiety, demonstrates the applicability of esterification to related structures. mdpi.com Another approach involves using dried Dowex H+ cation-exchange resin, with or without sodium iodide, as a reusable and environmentally friendly catalyst system for esterification. nih.gov

Amidation of carboxylic acids to form amides is another key derivatization. While direct reaction with an amine is possible, it often requires high temperatures. More commonly, the carboxylic acid is first activated. One method involves converting the carboxylic acid to an acid chloride, which then readily reacts with an amine. chemguide.co.uk The synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives showcases the synthesis of amides from related β-amino acids. researchgate.net The Ugi four-component reaction is a powerful tool for creating complex amide-containing molecules and has been utilized in the synthesis of α-aminomethyl tetrazoles, which are isosteres of α-amino acids. nih.gov

| Derivative | Reagents and Conditions | Product Type |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide | Amine (often via acid chloride or with coupling agent) | Amide |

Functional Group Interconversions on the Tetrazole Ring

The chemical modification of the tetrazole ring, once incorporated into the propanoic acid scaffold, presents a viable pathway for creating diverse analogues. These transformations primarily involve N-alkylation and functionalization at the C-5 position of the tetrazole ring.

A significant challenge in the functionalization of N-unsubstituted tetrazoles is controlling regioselectivity. researchgate.net The alkylation of the tetrazole ring can lead to two different regioisomers, the 1,5- and 2,5-disubstituted products. The ratio of these isomers is influenced by the nature of the substituent at the C-5 position and the reaction conditions. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate yields a mixture of the 1,5- and 2,5-disubstituted regioisomers. mdpi.com Computational studies using density functional theory (DFT) can help predict the reactivity of the different nitrogen atoms in the ring and explain the observed product distribution. mdpi.com In some cases, the use of bulky substituents on the tetrazole ring can direct the alkylation to predominantly form the 2,5-disubstituted isomer due to steric hindrance. researchgate.net

Another key strategy for functional group interconversion is the introduction of a reactive group at the C-5 position of the tetrazole ring. An example is the synthesis of 1-carboxymethyl-tetrazole-5-thiol, an acetic acid analogue of the target compound. This is achieved by reacting methyl carboxymethyldithiocarbamate with sodium azide in water. prepchem.com The resulting thiol group at the C-5 position serves as a versatile handle for further modifications, allowing for the introduction of various other functionalities through well-established sulfur chemistry.

| Reaction Type | Substrate | Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| N-Alkylation | N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide, K₂CO₃ | Mixture of 1,5- and 2,5-disubstituted tetrazoles | Demonstrates the challenge of regioselectivity in N-alkylation of the tetrazole ring. | mdpi.com |

| C-5 Thiolation | Methyl carboxymethyldithiocarbamate | Sodium azide, Water | 1-carboxymethyl-tetrazole-5-thiol | Provides a C-5 functionalized tetrazole-acetic acid derivative where the thiol group can be further modified. | prepchem.com |

Introduction of Complex Substituted Analogues

The synthesis of analogues of this compound with complex substituents is crucial for expanding the chemical space and exploring structure-activity relationships. Advanced synthetic strategies, particularly multicomponent reactions (MCRs), have emerged as powerful tools for this purpose.

A novel and efficient approach involves the use of diversely protected tetrazole aldehydes as versatile building blocks. beilstein-journals.orgrug.nlbeilstein-archives.org These aldehydes can be synthesized and then incorporated into multicomponent reactions like the Passerini and Ugi reactions. beilstein-journals.orgnih.gov This strategy allows for the rapid assembly of complex molecules with a high degree of diversity. nih.gov For example, a protected tetrazole aldehyde can react with an isocyanide and a carboxylic acid in a Passerini three-component reaction (PT-3CR) to generate a complex α-acyloxy amide derivative containing the tetrazole moiety. beilstein-journals.orgbeilstein-archives.org Similarly, the Ugi four-component reaction, involving a tetrazole aldehyde, an amine, an isocyanide, and a carboxylic acid, can produce even more complex and diverse molecular scaffolds. beilstein-journals.org This building block approach is a significant advancement over traditional methods that often rely on late-stage introduction of the tetrazole ring from nitrile precursors. beilstein-journals.orgbeilstein-archives.org

The synthesis of complex drug molecules provides further examples of introducing intricate substituents. Valsartan, for instance, is a complex molecule that contains a 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl group attached to a valine-derived amide. mdpi.com The synthesis of its derivatives, such as esters formed from the carboxylic acid group, showcases how additional complexity can be built upon a core structure that already features a large and complex substituent on the tetrazole-containing framework. mdpi.com These examples underscore the ability to incorporate elaborate aryl and biphenyl (B1667301) motifs, which are common in medicinal chemistry.

| Synthetic Strategy | Key Building Block/Precursor | Reaction Type | Example of Complex Substituent Introduced | Key Advantage | Reference |

|---|---|---|---|---|---|

| Multicomponent Reactions | Protected Tetrazole Aldehydes | Passerini, Ugi reactions | Diverse α-acyloxy amides and peptide-like scaffolds | High efficiency, diversity, and complexity in a single step. | beilstein-journals.orgnih.govnih.gov |

| Synthesis of Drug Analogues | Valsartan precursor | Multistep synthesis involving amide coupling | (2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl group | Demonstrates the incorporation of large, multi-ring aromatic systems. | mdpi.com |

Iii. Advanced Structural and Stereochemical Investigations of 2 1h Tetrazol 1 Yl Propanoic Acid

Crystallographic Analysis and Solid-State Structure Elucidation

Crystallographic studies are essential for unambiguously determining the three-dimensional arrangement of atoms and molecules in the solid state. These analyses reveal precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular structure of crystalline solids. While a specific SC-XRD study for 2-(1H-tetrazol-1-yl)propanoic acid is not prominently available in the surveyed literature, extensive research on closely related analogues, such as 2-(1H-tetrazol-1-yl)acetic acid and 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, provides a clear picture of the expected structural characteristics. nih.govnih.gov

These studies show that tetrazole-substituted carboxylic acids crystallize in well-defined systems. For instance, the monohydrate of 2-(1H-tetrazol-1-yl)acetic acid, a lower homologue, has its structure resolved, providing critical insights into how the tetrazole and carboxylic acid moieties arrange themselves. nih.gov Similarly, the analysis of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate reveals detailed atomic coordinates and conformational data. nih.gov The crystallization of such compounds from different solvents can sometimes lead to the formation of different crystal forms, known as polymorphs or pseudopolymorphs, which may exhibit distinct physical properties. researchgate.netsemanticscholar.org

Below is a table summarizing crystallographic data for compounds structurally related to this compound, illustrating the typical data obtained from SC-XRD analysis.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate | C₁₀H₁₀N₄O₂·H₂O | Orthorhombic | P2₁2₁2₁ | a = 24.001 Å, b = 8.3769 Å, c = 5.7455 Å | nih.gov |

| 2-(1H-Tetrazol-1-yl)acetic acid monohydrate | C₃H₄N₄O₂·H₂O | Monoclinic | P2₁/c | a = 8.928 Å, b = 11.133 Å, c = 6.883 Å, β = 108.68° | nih.gov |

The solid-state architecture of this compound and its analogues is dominated by a network of hydrogen bonds. mdpi.com These interactions are the primary driving force behind the formation of their specific crystal packing arrangements. dcu.ieresearchgate.net

The key hydrogen bonding motifs observed in the crystal structures of related compounds include:

Carboxylic Acid Dimers: A classic and robust supramolecular synthon where the carboxylic acid groups of two molecules form a dimer via strong O-H···O hydrogen bonds.

Acid-Tetrazole Interactions: A significant interaction occurs between the carboxylic acid proton (O-H) and one of the nitrogen atoms of the tetrazole ring (N4), creating strong O-H···N hydrogen bonds. nih.govnih.gov

Hydrate-Mediated Bonding: In hydrated crystals, water molecules act as bridges, connecting the primary molecules through additional O-H···O and O-H···N hydrogen bonds, further stabilizing the crystal lattice. nih.govnih.gov

In the crystal structure of 2-(1H-tetrazol-1-yl)acetic acid monohydrate, these interactions result in the formation of a two-dimensional, louver-like network. nih.gov The crystal structure of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate is also stabilized by a combination of O—H⋯N and O—H⋯O hydrogen bonds. nih.gov These networks demonstrate how non-covalent interactions dictate the assembly of molecules into a highly ordered supramolecular structure.

| Compound | Hydrogen Bond Type | Interaction Details | Reference |

|---|---|---|---|

| 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate | O—H···N | Links the water molecule to the tetrazole ring (N4). | nih.gov |

| O—H···O | Involves the carboxylic acid and the water molecule. | ||

| 2-(1H-Tetrazol-1-yl)acetic acid monohydrate | O—H···N | Anchors the water molecule to the tetrazole ring (N2). | nih.gov |

| O—H···O | Connects the water molecule and two neighboring carboxyl groups. |

Conformational Analysis through Advanced Spectroscopic Techniques

While crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques can reveal its dynamic behavior and preferred conformations in solution.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used to determine the absolute configuration (AC) of chiral molecules. researchgate.netnih.gov As this compound is chiral, VCD can be employed to experimentally establish whether a given sample consists of the (R)- or (S)-enantiomer.

The application of VCD involves measuring the differential absorption of left and right circularly polarized infrared light by the chiral molecule. chemrxiv.org The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure. The experimental spectrum is then compared to theoretical spectra generated for both the (R) and (S) enantiomers using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov A match between the experimental and one of the calculated spectra provides a definitive assignment of the absolute configuration. researchgate.net This technique is recognized by regulatory agencies as a valid proof of absolute configuration for pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. docbrown.info For a molecule like this compound, which possesses conformational flexibility, Dynamic NMR (DNMR) techniques are particularly insightful.

DNMR can be used to study the kinetics of conformational exchange processes, such as the rotation around single bonds. In this specific molecule, a key dynamic process is the rotation around the C2-N1 bond, which connects the chiral center to the tetrazole ring. This rotation is hindered due to steric effects and can lead to the existence of different rotational isomers (rotamers) that may interconvert at a measurable rate.

By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational dynamics.

Chirality and Stereoisomerism of this compound

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org The concept of chirality is central to the stereochemistry of this compound.

The carbon atom at the second position of the propanoic acid chain (C2) is a chiral center or stereocenter. This is because it is sp³-hybridized and bonded to four different substituent groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A carboxylic acid group (-COOH)

A 1H-tetrazol-1-yl group (-C₂H₂N₄)

The presence of this single chiral center means that the molecule is not superimposable on its mirror image. youtube.com Therefore, this compound exists as a pair of enantiomers:

(R)-2-(1H-tetrazol-1-yl)propanoic acid

(S)-2-(1H-tetrazol-1-yl)propanoic acid

These two enantiomers are distinct chemical entities. A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate. According to the 2ⁿ rule, where 'n' is the number of chiral centers, this molecule (with n=1) has 2¹ = 2 possible stereoisomers. khanacademy.org

Enantiomeric Purity and Resolution Techniques

The determination and enhancement of enantiomeric purity for chiral carboxylic acids like this compound are critical for understanding their stereospecific interactions in biological systems. While direct studies on this specific compound are not extensively documented in public literature, established methods for analogous chiral acids, particularly those containing a tetrazole ring, provide a strong basis for its stereochemical analysis.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is a predominant technique for the enantiomeric separation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide array of racemic mixtures, including compounds with acidic moieties. nih.govresearchgate.net For this compound, its enantiomers could likely be separated on a chiral column, with the choice of the specific CSP and mobile phase composition being critical for achieving baseline resolution. nih.gov The tetrazole group, being a bioisostere of the carboxylic acid group, can engage in various interactions, including hydrogen bonding and dipole-dipole interactions, with the chiral selector of the stationary phase, which facilitates the separation. nih.govacs.org

Kinetic resolution represents another powerful strategy for obtaining enantiomerically enriched carboxylic acids. nii.ac.jp This method involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the conversion of one enantiomer into a different chemical entity at a faster rate than the other. The unreacted enantiomer can then be recovered with high enantiomeric excess. For a carboxylic acid like this compound, this could involve enantioselective esterification catalyzed by a chiral enzyme or a synthetic chiral acyl-transfer catalyst.

The following table summarizes potential resolution techniques applicable to this compound based on methodologies successful for structurally related compounds.

| Technique | Description | Potential Application for this compound |

| Chiral HPLC | Chromatographic separation using a stationary phase containing a single enantiomer of a chiral compound. | Separation of (R)- and (S)-enantiomers on polysaccharide-based columns (e.g., Lux Cellulose-2, Lux Amylose-2) using normal or polar organic mobile phases. nih.gov |

| Kinetic Resolution | Enantioselective reaction where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer. | Enantioselective esterification using a chiral alcohol or enzymatic catalysis to isolate one enantiomer. |

| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral base to form diastereomeric salts with different solubilities, allowing for separation by crystallization. | Use of naturally occurring or synthetic chiral amines (e.g., brucine, 1-phenylethanamine) to form diastereomeric salts. libretexts.org |

Diastereomeric Recognition and Separation

When a racemic mixture is reacted with an enantiomerically pure chiral resolving agent, a pair of diastereomers is formed. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point, which allows for their separation by conventional laboratory techniques like fractional crystallization. libretexts.orgwikipedia.org

For the resolution of racemic this compound, a chiral amine can be employed as a resolving agent. The acidic nature of the propanoic acid moiety and the tetrazole ring (which is a known carboxylic acid bioisostere) facilitates the formation of diastereomeric salts with a chiral base. nih.govlibretexts.org The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation, as these factors significantly influence the solubility difference between the resulting diastereomeric salts. wikipedia.org

Once the diastereomeric salts are separated, the individual enantiomers of this compound can be recovered by treating the separated salts with an achiral acid to break the ionic bond and release the pure enantiomer of the carboxylic acid.

The table below outlines potential chiral resolving agents that could be used for the diastereomeric resolution of this compound.

| Chiral Resolving Agent Class | Examples | Principle of Separation |

| Chiral Amines | Brucine, Strychnine, Quinine, (R)- or (S)-1-Phenylethanamine | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. libretexts.org |

| Chiral Alcohols | L-(-)-Menthol | Formation of diastereomeric esters via covalent bonding, which can then be separated by chromatography. beilstein-journals.org The esters would then need to be hydrolyzed to recover the enantiopure acids. |

The synthesis of enantiopure tetrazole-containing compounds is of significant interest, particularly in the pharmaceutical industry, as exemplified by the development of sartan drugs for hypertension, many of which contain a chiral center and a tetrazole group. mdpi.comnih.gov The stereochemical integrity of these molecules is often paramount to their therapeutic efficacy and safety.

Iv. Reactivity Profiles and Transformation Pathways of 2 1h Tetrazol 1 Yl Propanoic Acid

Reactions Involving the Tetrazole Ring System

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which imparts it with a unique set of reactive properties. The presence of multiple nitrogen atoms makes the ring susceptible to electrophilic attack, and it can participate in various cycloaddition and rearrangement reactions.

While the N1 position of the tetrazole ring in 2-(1H-tetrazol-1-yl)propanoic acid is already substituted with the propanoic acid group, the remaining nitrogen atoms (N2, N3, and N4) are potential sites for further functionalization.

N-Alkylation: Alkylation of 1-substituted tetrazoles typically occurs at the N4 position to form a tetrazolium salt. For instance, the reaction of 1,5-disubstituted tetrazoles with alkylating agents like iodomethane (B122720) can lead to the formation of corresponding tetrazolium salts. nih.gov The reaction of 5-benzhydryl-1H-tetrazole with haloalkyls such as 1-bromo-3-chloropropane (B140262) or 1-bromo-4-chlorobutane (B103958) demonstrates the alkylation at one of the ring nitrogens to form haloalkyl-5-benzhydryl-1H-tetrazole derivatives. nih.gov

N-Acylation: Acylation of tetrazoles is a well-documented transformation. The reaction of 5-substituted tetrazoles with acyl halides or anhydrides can lead to N-acylation. acs.org This acylation can occur at either the N1 or N2 position. The position of acylation is influenced by the nature of the acyl group and the solvent. nih.gov For example, weakly electron-withdrawing acyl groups in nonpolar solvents tend to favor acylation at the N2 position, while stronger electron-withdrawing groups can shift the equilibrium towards the 1-acyl isomer. nih.gov N-acyl tetrazoles can be used as selective acylating agents for other molecules, such as nucleosides. google.com It is important to note that N-acylated tetrazoles can be intermediates in ring transformation reactions. nih.gov

A general representation of N-alkylation and N-acylation is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Iodomethane | 1,4-Disubstituted tetrazolium salt |

| N-Alkylation | 1-Bromo-3-chloropropane | 1-(3-Chloropropyl)-5-substituted-1H-tetrazole |

| N-Acylation | Benzoyl chloride | N-Benzoyl tetrazole |

The tetrazole ring can undergo cycloaddition reactions, often accompanied by the extrusion of molecular nitrogen. Thermally induced decomposition of C,N-substituted tetrazoles can generate highly reactive nitrilimines, which can then participate in 1,3-dipolar cycloaddition reactions. wikipedia.org

Acylation of 5-substituted tetrazoles can lead to ring-opening and rearrangement to form 1,3,4-oxadiazoles. acs.orgbeilstein-journals.org This transformation is proposed to proceed through an N-acylated tetrazole intermediate which, upon heating, loses nitrogen to form an N-acylnitrilimine that subsequently cyclizes. acs.orgnih.gov The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions. beilstein-journals.org

The this compound molecule possesses two acidic protons: one on the carboxylic acid group and one on the tetrazole ring (at the N-H position of the tautomeric form). The tetrazole ring itself can also be protonated by strong acids.

The pKa of the carboxylic acid proton is expected to be in the typical range for alkanoic acids. The tetrazole ring N-H proton is also acidic, with the pKa of 1H-tetrazole being approximately 4.9. This acidity makes the tetrazole ring a bioisostere for the carboxylic acid group in many biological contexts. acs.org The tetrazole moiety can act as a proton donor, forming hydrogen bonds with various functional groups. acs.org

The nitrogen atoms of the tetrazole ring can also be protonated. For example, 1,5-diamino-1H-tetrazole can be protonated by strong mineral acids to form diaminotetrazolium salts. nih.gov The specific site of protonation on the tetrazole ring of this compound would depend on the relative basicities of the N2, N3, and N4 atoms.

The protonation and deprotonation equilibria are crucial for understanding the molecule's behavior in different chemical environments and its interactions with other molecules.

Transformations of the Propanoic Acid Moiety

The propanoic acid side chain offers additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The carboxylic acid group is one of the most versatile functional groups in organic chemistry and can be converted into numerous other functionalities.

Esterification and Amidation: Standard procedures for esterification (reaction with an alcohol in the presence of an acid catalyst) and amidation (reaction with an amine, often requiring activation of the carboxylic acid) can be applied to this compound to produce the corresponding esters and amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(1H-tetrazol-1-yl)propan-1-ol, using reducing agents like lithium aluminum hydride.

Decarboxylation: While the decarboxylation of simple alkanoic acids is generally difficult, specific methods can be employed. For instance, under certain high-temperature flow reactor conditions, related structures have been observed to undergo decarboxylation. beilstein-journals.org

Halogenation: The carboxylic acid can be converted to an acyl halide, for example, by reaction with thionyl chloride or oxalyl chloride. These acyl halides are reactive intermediates for the synthesis of esters, amides, and other derivatives.

The α-carbon of the propanoic acid moiety, being adjacent to the carboxylic acid group, is activated and can participate in certain reactions.

α-Halogenation: In the presence of a halogen and a suitable catalyst (e.g., PBr₃ in the Hell-Vollhard-Zelinsky reaction), the α-carbon can be halogenated to introduce a bromine or chlorine atom.

Side Chain Modifications: The methyl group of the propanoic acid side chain could potentially undergo reactions under specific conditions, although these are generally less common than reactions at the carboxyl group or the α-carbon.

The combination of the reactivity of the tetrazole ring and the propanoic acid moiety allows for the synthesis of a vast library of compounds based on the this compound scaffold.

Mechanistic Investigations of Key Transformations

Mechanistic studies on tetrazole derivatives reveal complex reaction pathways that are highly dependent on substitution patterns and reaction conditions. These investigations are crucial for understanding the stability and potential applications of compounds like this compound.

Kinetic and thermodynamic data provide quantitative insight into the reactivity and stability of tetrazole compounds. For many tetrazole derivatives, particularly those designed as energetic materials, thermal decomposition is a key reaction studied. It is suggested that the decomposition of N-substituted tetrazoles typically commences with the elimination of a nitrogen molecule directly from the tetrazole ring. researchgate.net In contrast, C-substituted tetrazoles may first undergo a tetrazole-azidoimine isomerization. researchgate.net

While specific kinetic parameters for this compound are not available, data from related N-substituted tetrazoles can provide an estimate of the expected energetic barriers. For instance, studies on N-substituted (pyrazolyl)tetrazoles show that decomposition activation energies are significantly influenced by the nature of the substituents. researchgate.net The parent tetrazole ring itself possesses a significant delocalization energy of 209 kJ/mol, contributing to its aromaticity and relative stability. wikipedia.org

| Parameter | Compound Type / Reaction | Value | Source(s) |

| Activation Energy (Ea) | Thermal decomposition of 1-(1-Nitro-1H-pyrazol-3-yl)-1H-tetrazole | 28.9 - 39.3 kcal/mol | researchgate.net |

| Activation Energy (Ea) | Thermal decomposition of various energetic triazolo-tetrazine derivatives | 129.0 - 292.2 kJ/mol | mdpi.com |

| Delocalization Energy | Parent Tetrazole Ring | 209 kJ/mol | wikipedia.org |

| pKa | Parent Tetrazole Ring | 4.89 | mdpi.com |

This table presents data for related tetrazole compounds to illustrate the typical range of kinetic and thermodynamic parameters.

The transformation of tetrazoles often proceeds through highly reactive, short-lived intermediates. The specific intermediates formed are dictated by the reaction type, whether thermal, photochemical, or metal-mediated.

Controlled thermal decomposition of C,N-substituted tetrazoles is known to produce highly reactive nitrilimines . wikipedia.org Photochemical decomposition pathways are often more complex; photolysis of the parent tetrazole in a cryogenic matrix has been shown to yield a variety of products, including nitrile imines , diazomethane , carbodiimide , and cyanamide (B42294) , following the initial extrusion of N₂. researchgate.net

In reactions involving metalation, the stability of the resulting intermediate is critical. Lithiated tetrazoles are known to be unstable and can rapidly undergo a retro [2+3] cycloaddition, a ring-opening reaction that results in a cyanamide intermediate. nih.gov Organomagnesium intermediates are found to be considerably more stable. nih.gov

| Intermediate | Formation Pathway | Description | Source(s) |

| Nitrilimine | Thermal or Photochemical Decomposition | A highly reactive 1,3-dipole, which can undergo subsequent cycloaddition reactions. | wikipedia.orgresearchgate.net |

| Cyanamide | Retro [2+3] Cycloaddition of Metalated Tetrazoles | Formed from the ring cleavage of unstable lithiated tetrazole intermediates. | nih.gov |

| Imidoyl Nitrenes | Photochemical Decomposition | Postulated as intermediates in the photoinduced degradation of the tetrazole ring. | colab.ws |

| Carbodiimide | Photochemical Decomposition | Identified as a product from the photolysis of tetrazole in a cryogenic matrix. | researchgate.net |

Controlled Decomposition and Stability Studies

The stability of the tetrazole ring is a defining feature of its chemistry. While generally stable under many conditions, it can be induced to decompose thermally or photochemically. nih.gov This controlled decomposition is a key aspect of its use in energetic materials and as a source of reactive intermediates in synthesis. nih.govacs.org

The tetrazole ring generally exhibits high thermal stability. nih.gov Most derivatives are stable to heating and require high temperatures to initiate decomposition. nih.gov For example, the thermal decomposition of many tetrazole compounds occurs in the range of 150–300 °C. researchgate.netnih.govresearchgate.net The stability can be tuned by the substituents; the introduction of electronegative groups, for instance, can decrease the thermal stability of the molecule. researchgate.net For this compound, the propanoic acid group is not expected to dramatically lower the intrinsic thermal stability of the tetrazole ring itself.

In contrast to its thermal robustness, the tetrazole ring is susceptible to photochemical degradation. Photolysis with UV light often leads to the cleavage of the tetrazole ring, typically involving the elimination of molecular nitrogen. researchgate.netnih.gov This property allows for the controlled generation of reactive intermediates under mild conditions.

| Compound Type | Decomposition Onset Temperature (°C) | Method | Source(s) |

| 1-(1-Nitro-1H-pyrazol-3-yl)-1H-tetrazole | 146 | DSC | researchgate.net |

| 1,1'-Azobistetrazole Derivatives | ~26-33 kcal/mol (Activation Barrier) | Calculation | researchgate.net |

| Various Tetrazole Compounds | 190 - 240 | TGA-DTA | researchgate.net |

| Azidotetrazole Derivative | 233 | DSC | nih.gov |

This table provides examples of decomposition temperatures for various tetrazole derivatives to indicate the general range of thermal stability.

The most common transformation pathway for the tetrazole ring under both thermal and photochemical duress is cleavage via the extrusion of molecular nitrogen (N₂). wikipedia.orgcambridge.org This high-energy process is foundational to the use of tetrazoles in propellants and gas generators. nih.govacs.org

The mechanism of this cleavage has been a subject of investigation. For 2,5-diaryltetrazoles, it has been proposed that the reaction does not proceed via a symmetrical retro-1,3-cycloaddition. Instead, the mechanism involves an initial, rate-determining cleavage of the N(2)–N(3) bond, which generates a transient open-chain intermediate that subsequently loses a molecule of nitrogen. colab.ws

Another significant cleavage pathway, particularly for metalated tetrazoles, is the retro [2+3] cycloaddition. This reaction is especially facile with unstable intermediates like those derived from lithiation, leading to cleavage of the ring and formation of a cyanamide anion and an organonitrile. nih.gov This reactivity highlights the importance of the counterion in directing the transformation pathway of tetrazole derivatives.

V. Computational and Theoretical Chemistry of 2 1h Tetrazol 1 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic behavior and geometric parameters of 2-(1H-tetrazol-1-yl)propanoic acid.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to optimize the molecular structure. These studies calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry reveals the spatial relationship between the propanoic acid moiety and the tetrazole ring, which is crucial for understanding its chemical behavior and potential interactions.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-COOH | ~1.5 Å |

| C-N (ring) | ~1.4 Å | |

| N=N (ring) | ~1.3 Å | |

| Bond Angle | O-C-O (carboxyl) | ~122° |

| C-N-N (ring) | ~108° | |

| Dihedral Angle | C-C-N-N | Varies with conformation |

Note: The values presented are approximate and can vary based on the specific level of theory and basis set employed in the calculation.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the energetic properties of this compound. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can be used. These calculations provide insights into the molecule's total energy, heats of formation, and the energy barriers associated with conformational changes, such as the rotation around the C-N bond connecting the chiral center to the tetrazole ring. This information is vital for understanding the relative stability of different conformers and the feasibility of their interconversion.

The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is typically localized over the electron-rich tetrazole ring, while the LUMO may be distributed across the carboxylic acid group. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution, identifying electron-rich (negative potential, typically around the nitrogen and oxygen atoms) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. MD simulations model the atomic motions of this compound, allowing for the exploration of its conformational landscape. By simulating the molecule's movement in a solvent, such as water, over nanoseconds, researchers can identify the most populated and energetically favorable conformations. These simulations reveal the flexibility of the molecule, particularly the rotational freedom of the propanoic acid chain relative to the tetrazole ring, and how intermolecular interactions with the solvent influence its shape.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of this compound. Reactivity descriptors derived from DFT calculations, such as the Fukui function and local softness, can identify the most reactive atoms in the molecule. For instance, these calculations can pinpoint which nitrogen atom on the tetrazole ring is most susceptible to alkylation or which site is most likely to engage in a specific reaction. These predictive models help in understanding reaction mechanisms and can guide the design of new synthetic routes or the development of derivatives with desired chemical properties.

In Silico Modeling of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a biological or chemical system is heavily influenced by its interactions with its environment. In silico models are used to study these intermolecular forces. For example, docking simulations can predict how the molecule might bind to a protein's active site, identifying key hydrogen bonds, and electrostatic or hydrophobic interactions. Furthermore, solvation models, such as the Polarizable Continuum Model (PCM), are used to understand how the solvent affects the molecule's properties. These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and the prediction of how the molecule's structure and reactivity might change when dissolved in different media, such as water or organic solvents. These studies are crucial for understanding its solubility and behavior in solution.

Vi. Applications in Advanced Organic Synthesis and Materials Science

2-(1H-tetrazol-1-yl)propanoic acid as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential in the synthesis of pharmaceuticals and other biologically active compounds, as the stereochemistry of a molecule often dictates its biological function. bocsci.com this compound serves as an important chiral synthon, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecular architectures. bocsci.comnih.govsigmaaldrich.com

Precursor for Nitrogen-Rich Heterocycles

The tetrazole moiety within this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. tandfonline.comtandfonline.com These heterocycles are of significant interest due to their prevalence in medicinal chemistry and materials science. nih.gov The high nitrogen content and inherent stability of the tetrazole ring contribute to the desirable properties of the resulting compounds. researchgate.net For instance, tetrazines conjugated to a tetrazole can act as versatile bifunctional building blocks for creating linear oligoheterocycles. mdpi.com The development of synthetic methods utilizing tetrazole derivatives continues to be an active area of research, aiming to produce novel scaffolds for various applications. beilstein-journals.orgmdpi.com

Chiral Auxiliary in Stereoselective Syntheses

Beyond being a simple building block, chiral derivatives of this compound can function as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov The auxiliary is then removed, having imparted its chirality to the target molecule. The use of such auxiliaries is a powerful strategy for achieving high levels of enantioselectivity in the synthesis of optically pure compounds, which is particularly important in the pharmaceutical industry. nih.gov

Catalytic Roles of Chiral this compound Derivatives in Asymmetric Reactions

The application of chiral this compound and its derivatives extends into the field of catalysis, where they can influence the stereochemical course of chemical transformations.

Organocatalysis Mediated by Tetrazole Scaffolds

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral tetrazole-containing compounds have emerged as promising organocatalysts. tandfonline.com The tetrazole scaffold can participate in hydrogen bonding and other non-covalent interactions, which can activate substrates and control the stereoselectivity of reactions. rsc.org This approach offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. tandfonline.com

Ligands in Asymmetric Metal Catalysis

In addition to their role in organocatalysis, chiral tetrazole derivatives are highly effective as ligands in asymmetric metal catalysis. The nitrogen atoms of the tetrazole ring can coordinate to a metal center, creating a chiral environment around the metal. researchgate.net This chiral catalytic complex can then mediate a wide range of asymmetric transformations with high efficiency and enantioselectivity. The versatility of the tetrazole ring allows for fine-tuning of the ligand's electronic and steric properties to optimize catalytic performance for specific reactions.

Coordination Chemistry and Metal-Organic Framework (MOF) Formation

The ability of the tetrazole ring and the carboxylic acid group in this compound to coordinate with metal ions has led to its use in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). unimi.itnih.gov MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked together by organic ligands. rsc.orgresearchgate.netillinois.edu

The deprotonated tetrazole ring is a versatile ligand, capable of bridging multiple metal centers through its various nitrogen atoms, leading to the formation of diverse and stable network topologies. unimi.it The combination of the tetrazole and carboxylate functionalities allows for the creation of MOFs with unique structural features and properties. rsc.orgnih.gov Researchers have synthesized and characterized a variety of MOFs using tetrazole-containing ligands, demonstrating their potential in applications such as gas storage, separation, and catalysis. rsc.orgnih.gov The structural diversity of these MOFs can be further expanded by incorporating auxiliary ligands, leading to remarkable changes in the resulting frameworks, from 2D layers to complex 3D structures. rsc.org

This compound as a Ligand for Metal Ions

The molecular structure of this compound, featuring both a tetrazole ring and a carboxylic acid group, makes it a versatile ligand for coordinating with metal ions. The tetrazole moiety, with its multiple nitrogen atoms, provides effective coordination sites. Research on the closely related isomer, 3-(1H-tetrazol-1-yl)propanoic acid (Htzp), demonstrates this capability. In one such case, Htzp was used to synthesize a cadmium(II) coordination polymer. nih.goviucr.org

Design and Synthesis of Novel Metal-Organic Materials

The synthesis of novel metal-organic materials, such as coordination polymers and metal-organic frameworks (MOFs), relies on the predictable interaction between organic linkers and metal nodes. researchgate.netnih.gov this compound and its isomers serve as valuable organic linkers in this context.

The general approach to synthesizing these materials involves solvothermal or hydrothermal methods. researchgate.netrsc.org For instance, the synthesis of a cadmium-based coordination polymer using 3-(1H-tetrazol-1-yl)propanoic acid (Htzp) was achieved by mixing Htzp, ammonium thiocyanate (NH₄SCN), and cadmium chloride (CdCl₂) in a water and ethanol solution. nih.goviucr.org The mixture was allowed to evaporate slowly at room temperature, yielding colorless block crystals of the coordination polymer over several days. nih.goviucr.org This method highlights a common and straightforward technique for self-assembly of such materials. The choice of solvent, temperature, and the presence of other coordinating species like counter-ions can significantly influence the final structure and dimensionality of the resulting framework. rsc.org

Topological and Structural Features of Coordination Polymers

The coordination polymers formed from tetrazole-based ligands like this compound exhibit diverse and fascinating structural features. The specific ligand, metal ion, and synthesis conditions dictate the final topology. nih.gov

In the case of the cadmium polymer synthesized with the ligand isomer 3-(1H-tetrazol-1-yl)propanoic acid, [Cd(NCS)₂(C₄H₆N₄O₂)₂]n, the Cd(II) cation is at the center of a distorted octahedral geometry. nih.goviucr.org It is coordinated by two nitrogen atoms from the Htzp ligands and two nitrogen and two sulfur atoms from four bridging thiocyanate (SCN⁻) anions. nih.goviucr.org These SCN⁻ anions link the Cd(II) centers, forming a two-dimensional (2D) layered structure parallel to the (100) crystallographic plane. nih.goviucr.org These 2D layers are further connected into a three-dimensional (3D) supramolecular network through strong intermolecular O-H···O hydrogen bonds between the uncoordinated carboxylic acid groups of the Htzp ligands. nih.goviucr.org This demonstrates how different parts of the ligand—the coordinating tetrazole ring and the hydrogen-bonding carboxylic acid—play distinct and crucial roles in defining the final architecture. The study of such topologies is essential for designing materials with specific properties, such as porosity or catalytic activity. nih.govnih.gov

Table 1: Crystallographic and Structural Data for a Coordination Polymer with a this compound Isomer

| Parameter | Value |

|---|---|

| Chemical Formula | [Cd(NCS)₂(C₄H₆N₄O₂)₂]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Ligand Coordination | N4 atom of the tetrazole ring |

| Network Dimensionality | 2D layers assembled into a 3D supramolecular structure |

| Key Interactions | Cd-N (tetrazole), Cd-N (thiocyanate), Cd-S (thiocyanate), O-H···O hydrogen bonds |

Data derived from a study on the isomer 3-(1H-tetrazol-1-yl)propanoic acid. nih.goviucr.org

Bioisosteric Applications in Molecular Design for Enhanced Molecular Properties

In medicinal chemistry, the tetrazole ring is widely recognized as a crucial bioisostere for the carboxylic acid group. researchgate.netresearchgate.net Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties by substituting a functional group with another that has similar steric and electronic characteristics. This substitution can enhance the molecule's activity, selectivity, and pharmacokinetic profile. researchgate.net The tetrazole group, particularly the 5-substituted-1H-tetrazole, effectively mimics the carboxylic acid moiety, leading to improved metabolic stability and other desirable physicochemical properties. researchgate.netresearchgate.net This makes it an attractive component in the design of new pharmaceuticals across various therapeutic areas, including antiviral, anticancer, and antihypertensive agents. researchgate.netacs.org

Mimicry of Carboxylic Acid Functionality in Molecular Recognition

The success of the tetrazole ring as a carboxylic acid mimic stems from several shared physicochemical properties that are critical for molecular recognition at biological targets. nih.gov Both functional groups are planar and possess comparable acidity. nih.gov The pKa of 5-substituted tetrazoles is typically in the range of 4.5 to 4.9, which closely resembles that of many carboxylic acids. nih.govresearchgate.net This means that at physiological pH, the tetrazole ring, like a carboxylic acid, exists predominantly in its deprotonated, anionic form.

This anionic charge is delocalized over the nitrogen atoms of the tetrazole ring, similar to the charge delocalization across the oxygen atoms of a carboxylate anion. nih.gov This electronic similarity allows the tetrazole to engage in similar electrostatic and hydrogen-bonding interactions with receptor sites. nih.gov While the hydrogen bond environment around tetrazolates extends further than that of carboxylates, they can still effectively replicate the key interactions of a carboxylic acid, such as forming two-point interactions with amidine groups. nih.govresearchgate.net

Influence on Molecular Lipophilicity and Hydrogen Bond Donor/Acceptor Capabilities

Replacing a carboxylic acid with a tetrazole ring significantly impacts a molecule's lipophilicity and hydrogen bonding potential, often in a beneficial way for drug design. Tetrazoles are generally more lipophilic than their corresponding carboxylic acid counterparts. nih.gov At physiological pH, the tetrazolate anion is almost ten times more lipophilic than the corresponding carboxylate. nih.gov This increased lipophilicity can lead to better membrane penetration and oral bioavailability. researchgate.net

The tetrazole ring is a potent hydrogen bond acceptor due to its four nitrogen atoms. researchgate.net The mobile N-H proton of the 1H-tetrazole tautomer also allows it to act as a hydrogen bond donor, similar to the hydroxyl proton of a carboxylic acid. nih.gov The arrangement of these donor and acceptor sites allows the tetrazole ring to participate in complex hydrogen bond networks with biological receptors, sometimes leading to increased binding affinity compared to the carboxylate analogue. nih.govresearchgate.net

Table 2: Comparison of Physicochemical Properties: Tetrazole vs. Carboxylic Acid

| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implication in Molecular Design |

|---|---|---|---|

| pKa | ~4.5 | ~4.5 - 4.9 | Similar acidity ensures anionic form at physiological pH for receptor interaction. nih.govresearchgate.net |

| Lipophilicity (Anion) | Lower | Higher (~10x) | Can improve membrane permeability and absorption. nih.gov |

| Hydrogen Bonding | 1 Donor (OH), 2 Acceptors (C=O) | 1 Donor (NH), 4 Acceptors (N atoms) | Provides versatile hydrogen bonding capabilities for strong receptor binding. nih.govresearchgate.net |

| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) | Generally resistant to metabolic degradation | Leads to a longer half-life and reduced potential for reactive metabolite formation. nih.govresearchgate.net |

Design Principles for Metabolic Stability in Functional Molecules

A primary driver for using tetrazoles as carboxylic acid bioisosteres is the enhancement of metabolic stability. researchgate.netresearchgate.net Carboxylic acids are often susceptible to metabolic conjugation, particularly glucuronidation, where they form acyl-glucuronides. nih.gov These metabolites can sometimes be chemically reactive and have been associated with toxicity. nih.gov

In contrast, tetrazoles are generally resistant to common metabolic degradation pathways. researchgate.netresearchgate.net While they can undergo N-glucuronidation, these adducts are chemically stable and have not been linked to the same toxic effects as acyl-glucuronides. nih.gov This inherent metabolic stability often results in a longer half-life and improved pharmacokinetic profile for the drug candidate. researchgate.net Therefore, a key design principle in modern medicinal chemistry is the strategic replacement of a metabolically labile carboxylic acid with a robust tetrazole ring to create more durable and safer functional molecules. researchgate.netresearchgate.net

Vii. Emerging Research Frontiers and Future Perspectives in 2 1h Tetrazol 1 Yl Propanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tetrazole derivatives, including 2-(1H-tetrazol-1-yl)propanoic acid, is undergoing a paradigm shift towards more environmentally benign and efficient methods. Traditional synthetic approaches often involve harsh reaction conditions and the use of toxic reagents. In contrast, emerging research emphasizes the use of heterogeneous catalysts, solvent-free conditions, and alternative energy sources to minimize environmental impact.

Recent advancements have highlighted the use of natural and reusable catalysts, such as Natrolite zeolite, for the preparation of 1-substituted 1H-1,2,3,4-tetrazoles under solvent-free conditions. rsc.org This method offers high yields, a simple methodology, and easy work-up, with the catalyst being recoverable through simple filtration. rsc.org Another innovative approach involves the use of nanocatalysts, which exhibit enhanced reactivity and stability. For instance, zinc oxide (ZnO) nanoparticles have been effectively used as heterogeneous acid catalysts for the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.com The combination of ZnO with other metal oxides can further boost catalytic activity. amerigoscientific.com The development of magnetic nanocomposites, such as Fe3O4@MCM-41-SB-Cu, also provides an efficient and recyclable catalytic system for tetrazole synthesis. amerigoscientific.com

Multicomponent reactions (MCRs) are also gaining traction as a sustainable synthetic strategy. nih.gov The Ugi tetrazole four-component reaction (UT-4CR), for example, allows for the creation of 1,5-disubstituted tetrazoles with relative ease and is amenable to automation. nih.govacs.org These modern synthetic methods represent a significant step forward in producing this compound and its derivatives in a more sustainable and cost-effective manner.

Table 1: Comparison of Catalysts in Sustainable Tetrazole Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Natural Zeolite | Natrolite | Reusable, solvent-free conditions, high yields, simple work-up rsc.org |

| Nanoparticles | Zinc Oxide (ZnO) | High surface area, Lewis acidity, recyclability amerigoscientific.com |

| Nanocomposites | Fe3O4@MCM-41-SB-Cu | Magnetic, easily separable, excellent recyclability amerigoscientific.com |

| Multicomponent | Ugi Tetrazole Reaction | Atom economy, ease of automation, diversity of products nih.govacs.org |

Exploration of New Reactivity Modes and Chemical Transformations

Beyond improving synthetic efficiency, researchers are actively exploring novel reactivity modes and chemical transformations of the this compound scaffold. The unique electronic properties of the tetrazole ring, which can act as a bioisostere for a carboxylic acid group, make it a fascinating subject for chemical modification. ontosight.ainih.gov

One area of interest is the functionalization of the tetrazole ring itself. For example, a palladium/copper co-catalytic system has been developed for the direct C-H arylation of 1-substituted tetrazoles, allowing for the introduction of aryl groups at the 5-position. organic-chemistry.org This opens up avenues for creating a diverse library of derivatives with potentially new biological activities. The tetrazole moiety is also recognized for its ability to act as a metal chelator, similar to a carboxylate. acs.org This property is being explored in the design of inhibitors for metalloenzymes. acs.org

Furthermore, the carboxylic acid group of this compound provides a handle for a wide range of chemical transformations, including esterification, amidation, and reduction, leading to a variety of functionalized derivatives. The interplay between the tetrazole ring and the propanoic acid side chain can lead to interesting intramolecular interactions and reactivity patterns that are yet to be fully explored. nih.gov

Advanced Functional Material Development Incorporating this compound Scaffolds

The incorporation of this compound and its derivatives into advanced functional materials is a promising and rapidly developing research frontier. The nitrogen-rich tetrazole ring imparts unique properties, making these compounds suitable for a range of applications, from energetic materials to coordination polymers and metal-organic frameworks (MOFs).

The high nitrogen content and thermal stability of tetrazole-based compounds make them attractive as components of energetic materials. The ability of the tetrazole ring to coordinate with metal ions is being harnessed to create novel coordination polymers with interesting magnetic, luminescent, and catalytic properties. The bifunctional nature of this compound, possessing both a tetrazole ring and a carboxylic acid group, makes it an excellent ligand for the construction of complex supramolecular architectures. nih.gov

Further research is focused on designing and synthesizing novel polymers and composites containing the this compound scaffold to develop materials with tailored properties for specific applications, such as gas storage, separation, and sensing.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of this compound chemistry with high-throughput screening (HTS) and automated synthesis platforms is set to revolutionize the discovery of new applications for this compound and its derivatives. Automated synthesis allows for the rapid generation of large libraries of compounds, which can then be screened for desired biological or material properties using HTS techniques.

Multicomponent reactions, such as the Ugi tetrazole reaction, are particularly well-suited for automated synthesis due to their one-pot nature and the ability to generate diverse products by simply varying the starting materials. nih.govacs.org The synthesis of tetrazole libraries in 96-well plates has already been described, enabling the production of thousands of compounds for screening purposes. acs.org

The use of phosphoramidite (B1245037) chemistry, commonly employed in automated DNA and RNA synthesis, also offers a potential avenue for the automated synthesis of tetrazole-containing oligonucleotides and other complex molecules. wikipedia.org By combining automated synthesis with HTS, researchers can accelerate the pace of discovery, leading to the identification of novel drug candidates, catalysts, and functional materials based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-tetrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?